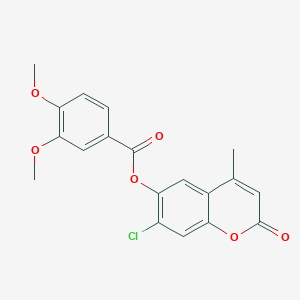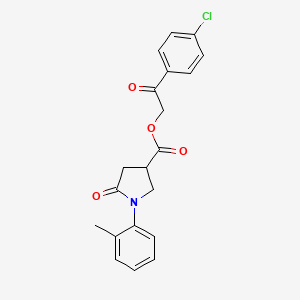
7-chloro-4-methyl-2-oxo-2H-chromen-6-yl 3,4-dimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-4-methyl-2-oxo-2H-chromen-6-yl 3,4-dimethoxybenzoate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This particular compound combines the structural features of coumarins and benzoates, making it a subject of interest in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-methyl-2-oxo-2H-chromen-6-yl 3,4-dimethoxybenzoate typically involves the reaction of 7-chloro-4-methylcoumarin with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified by flash chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may also be employed to minimize the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
7-chloro-4-methyl-2-oxo-2H-chromen-6-yl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in chemical synthesis .
Wissenschaftliche Forschungsanwendungen
7-chloro-4-methyl-2-oxo-2H-chromen-6-yl 3,4-dimethoxybenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 7-chloro-4-methyl-2-oxo-2H-chromen-6-yl 3,4-dimethoxybenzoate involves its interaction with various molecular targets. The compound can inhibit enzymes such as bacterial DNA gyrase, leading to antimicrobial effects. It may also interfere with inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. In cancer cells, the compound can induce apoptosis by disrupting mitochondrial function and activating caspase enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-hydroxy-4-methylcoumarin: Known for its fluorescence properties and used in biochemical assays.
4-methylumbelliferone: Exhibits anti-inflammatory and anticancer activities.
Coumarin-3-carboxylic acid: Used in the synthesis of various pharmaceuticals
Uniqueness
7-chloro-4-methyl-2-oxo-2H-chromen-6-yl 3,4-dimethoxybenzoate stands out due to its unique combination of coumarin and benzoate structures, which enhances its biological activity and versatility in chemical synthesis. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C19H15ClO6 |
|---|---|
Molekulargewicht |
374.8 g/mol |
IUPAC-Name |
(7-chloro-4-methyl-2-oxochromen-6-yl) 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C19H15ClO6/c1-10-6-18(21)25-15-9-13(20)16(8-12(10)15)26-19(22)11-4-5-14(23-2)17(7-11)24-3/h4-9H,1-3H3 |
InChI-Schlüssel |
HTDAAXWGSCKDEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)OC(=O)C3=CC(=C(C=C3)OC)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-[(1E)-2-ethoxy-2-oxo-N-phenylethanehydrazonoyl]-3'-phenyl-3H,3'H-spiro[1,3-benzothiazole-2,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B14948088.png)
![N-(1,3'-diacetyl-5-ethoxy-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B14948091.png)
![2-Butanoyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B14948097.png)
![Methyl 2-{difluoro[(6-hydroxy-1,3-benzodioxol-5-yl)sulfanyl]methyl}-3,3,3-trifluoropropanoate](/img/structure/B14948107.png)
![3-({[(2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-3-(2,3,4,5-tetrafluorobenzyl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B14948119.png)
![N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B14948127.png)
![2-{4-[(1E)-N-{[(3-bromophenyl)carbonyl]oxy}ethanimidoyl]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14948132.png)
![1-({[(2E)-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ylidene]amino}oxy)ethanone](/img/structure/B14948133.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}prop-2-enenitrile](/img/structure/B14948136.png)

![Bis[3-(diethylamino)propyl] 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B14948158.png)
![4-({[(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B14948178.png)
![4-[(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)amino]-N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzenesulfonamide](/img/structure/B14948182.png)
